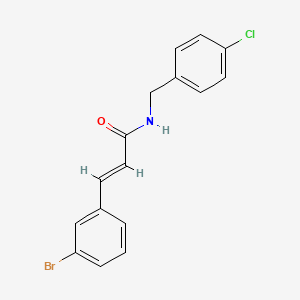

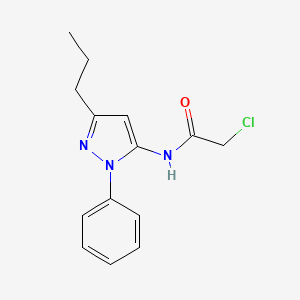

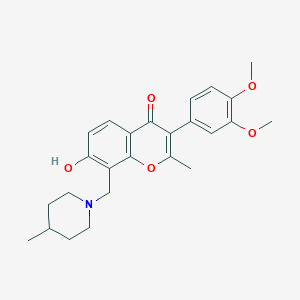

![molecular formula C14H16ClF3N4O B2363094 3-chloro-2-{[1-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]methoxy}-5-(trifluoromethyl)pyridine CAS No. 2085690-16-8](/img/structure/B2363094.png)

3-chloro-2-{[1-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]methoxy}-5-(trifluoromethyl)pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-chloro-2-{[1-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]methoxy}-5-(trifluoromethyl)pyridine” is a chemical compound with the molecular formula C14H16ClF3N4O. It has an average mass of 348.751 Da and a monoisotopic mass of 348.096466 Da .

Synthesis Analysis

The synthesis of this compound and its derivatives involves the introduction of trifluoromethylpyridine (TFMP) groups within other molecules. This is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring, a trifluoromethyl group, a methoxy group, and a 1H-1,2,3-triazol-4-yl group attached to a 3-methylbutyl chain .科学的研究の応用

Agrochemical Industry

TFMP derivatives are extensively used in the agrochemical industry for the protection of crops from pests . The unique combination of the fluorine atom’s physicochemical properties and the pyridine moiety’s characteristics contribute to the biological activities of these compounds. For instance, fluazifop-butyl was the first TFMP derivative introduced to the market, and since then, more than 20 new TFMP-containing agrochemicals have been developed .

Pharmaceutical Industry

Several TFMP derivatives are utilized in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been approved, and many candidates are currently undergoing clinical trials . The trifluoromethyl group’s presence in drug molecules often enhances their pharmacological activity, making them valuable in treating various diseases .

Veterinary Medicine

In veterinary medicine , two products containing TFMP derivatives have been granted market approval . These compounds are used due to their efficacy and the enhanced properties imparted by the trifluoromethyl group.

Synthesis of Organic Compounds

TFMP and its derivatives serve as key structural motifs in the synthesis of active ingredients for both agrochemical and pharmaceutical applications . They are often used as intermediates in the synthesis of complex molecules due to their reactivity and stability.

Vapor-Phase Reactions

The vapor-phase reactor approach utilizes TFMP derivatives in a two-phase system, including a catalyst fluidized-bed phase and an empty phase . This method is significant in the production of various fluorinated organic chemicals.

Pest Control Properties

TFMP derivatives, due to the presence of fluorine and pyridine structure, exhibit superior pest control properties compared to traditional phenyl-containing insecticides . This makes them highly effective in the development of new pest control agents.

Fluorination Chemistry

TFMP derivatives are pivotal in the field of fluorination chemistry . They are often employed in research focused on the effects of fluorine atoms on the biological activities and physical properties of compounds .

作用機序

Target of Action

It’s known that similar compounds have been found to interact with various receptors . The role of these targets can vary widely, from mediating cellular signaling to catalyzing biochemical reactions.

Mode of Action

Similar compounds have been found to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure, which may alter its interaction with its targets.

Biochemical Pathways

Similar compounds have been found to participate in various biochemical reactions, such as the suzuki–miyaura cross-coupling reaction . This reaction involves the formation of a carbon-carbon bond, which can have downstream effects on various biochemical pathways.

Result of Action

Similar compounds have been found to have various biological activities, such as antiviral, anti-inflammatory, and anticancer activities . These effects are likely the result of the compound’s interaction with its targets and its impact on biochemical pathways.

特性

IUPAC Name |

3-chloro-2-[[1-(3-methylbutyl)triazol-4-yl]methoxy]-5-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClF3N4O/c1-9(2)3-4-22-7-11(20-21-22)8-23-13-12(15)5-10(6-19-13)14(16,17)18/h5-7,9H,3-4,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLWDXKMWXYKKIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C=C(N=N1)COC2=C(C=C(C=N2)C(F)(F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClF3N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-2-{[1-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]methoxy}-5-(trifluoromethyl)pyridine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

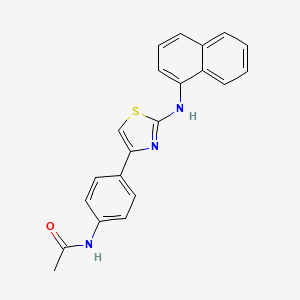

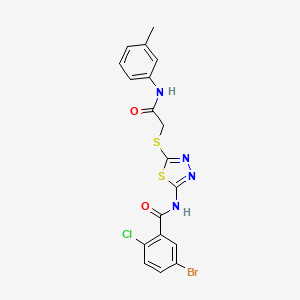

![N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-3,4-dimethoxybenzamide](/img/structure/B2363014.png)

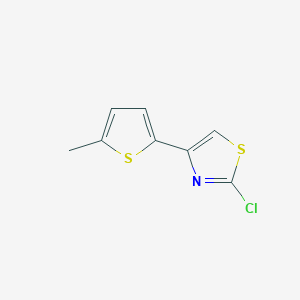

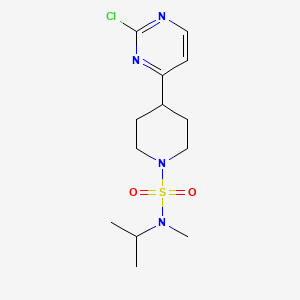

![N-cyclohexyl-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2363027.png)

![3,3-Difluoro-7-azaspiro[5.6]dodecane](/img/structure/B2363028.png)

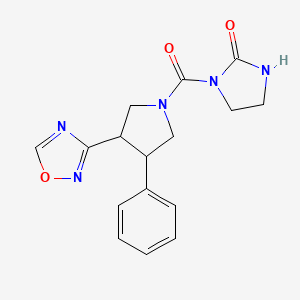

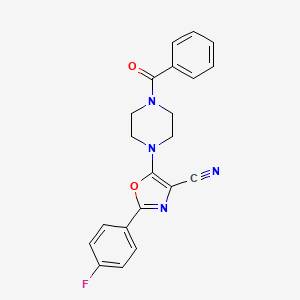

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)propanamide](/img/structure/B2363031.png)